Cas no 1567005-61-1 (2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-n-methylacetamide)

2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide is a specialized pyridine derivative with a brominated and amino-substituted structure, offering utility in medicinal chemistry and pharmaceutical research. Its unique scaffold combines a reactive bromo group and a nucleophilic amino group, enabling further functionalization for drug development. The presence of the N-methylacetamide moiety enhances solubility and bioavailability, making it a valuable intermediate in synthesizing bioactive compounds. This compound is particularly relevant in designing kinase inhibitors or other therapeutic agents targeting enzymatic pathways. Its stability under standard conditions ensures consistent performance in synthetic applications. Suitable for researchers requiring precise modifications in heterocyclic systems, it serves as a versatile building block in organic synthesis.
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-n-methylacetamide structure
1567005-61-1 structure
Product name:2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-n-methylacetamide
CAS No:1567005-61-1
MF:C8H10BrN3O2
MW:260.08790063858
CID:5697134
PubChem ID:103961996

2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-n-methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide
    • 1567005-61-1
    • EN300-1109123
    • 1(4H)-Pyridineacetamide, 3-amino-5-bromo-N-methyl-4-oxo-
    • 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-n-methylacetamide
    • Inchi: 1S/C8H10BrN3O2/c1-11-7(13)4-12-2-5(9)8(14)6(10)3-12/h2-3H,4,10H2,1H3,(H,11,13)
    • InChI Key: PDDIOUIEPABSLD-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=CN(C=1)CC(NC)=O)N)=O

Computed Properties

  • Exact Mass: 258.99564g/mol
  • Monoisotopic Mass: 258.99564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 75.4Ų

Experimental Properties

  • Density: 1.640±0.06 g/cm3(Predicted)
  • Boiling Point: 439.9±45.0 °C(Predicted)
  • pka: 15.07±0.46(Predicted)

2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-n-methylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1109123-1g
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide
1567005-61-1 95%
1g
$914.0 2023-10-27
Enamine
EN300-1109123-10.0g
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide
1567005-61-1
10g
$4545.0 2023-06-10
Enamine
EN300-1109123-5g
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide
1567005-61-1 95%
5g
$2650.0 2023-10-27
Enamine
EN300-1109123-1.0g
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide
1567005-61-1
1g
$1057.0 2023-06-10
Enamine
EN300-1109123-0.5g
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide
1567005-61-1 95%
0.5g
$877.0 2023-10-27
Enamine
EN300-1109123-10g
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide
1567005-61-1 95%
10g
$3929.0 2023-10-27
Enamine
EN300-1109123-0.05g
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide
1567005-61-1 95%
0.05g
$768.0 2023-10-27
Enamine
EN300-1109123-0.1g
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide
1567005-61-1 95%
0.1g
$804.0 2023-10-27
Enamine
EN300-1109123-0.25g
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide
1567005-61-1 95%
0.25g
$840.0 2023-10-27
Enamine
EN300-1109123-2.5g
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide
1567005-61-1 95%
2.5g
$1791.0 2023-10-27

2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-n-methylacetamide Related Literature

Additional information on 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-n-methylacetamide

Research Brief on 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide (CAS: 1567005-61-1)

The compound 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide (CAS: 1567005-61-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridinone scaffold and bromo-substitution, has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and synthetic pathways to optimize its efficacy and safety profile.

One of the key findings from recent research is the compound's role as a potent inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated its ability to selectively target and inhibit aberrant signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in various malignancies. The bromo-substitution at the 5-position of the pyridinone ring has been identified as a critical structural feature contributing to its binding affinity and inhibitory activity. Additionally, the N-methylacetamide moiety enhances the compound's solubility and bioavailability, making it a viable candidate for further drug development.

Another area of investigation has been the compound's potential application in antimicrobial therapy. Preliminary studies have indicated that 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide exhibits broad-spectrum activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. Researchers hypothesize that the compound's mechanism of action involves disruption of bacterial cell wall synthesis or interference with essential enzymatic processes, although further mechanistic studies are required to confirm these findings.

The synthetic route for 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide has also been a subject of recent optimization efforts. A novel multi-step synthesis protocol has been developed, which improves yield and reduces the formation of by-products. Key steps include the bromination of a pyridinone precursor followed by amidation with N-methylacetamide. The scalability of this synthetic route has been validated in pilot-scale experiments, paving the way for potential industrial production.

In conclusion, 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide (CAS: 1567005-61-1) represents a promising scaffold for the development of novel therapeutic agents. Its dual potential in oncology and antimicrobial therapy, coupled with recent advancements in synthetic methodologies, underscores its significance in current chemical biology research. Future studies should focus on in vivo validation of its efficacy and safety, as well as further exploration of its molecular targets and mechanisms of action.

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